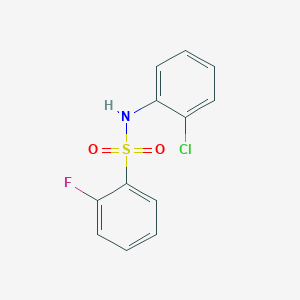

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

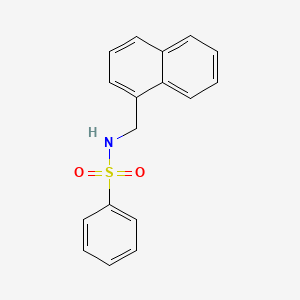

Compounds with the structure N-(2-chlorophenyl)-X are generally organic compounds where X can be a variety of functional groups . They often contain a benzene ring with a chlorine atom at the 2-position, and an amide group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-chlorophenyl)-2-fluorobenzenesulfonamide” often involves a benzene ring with a chlorine atom at the 2-position, and an amide group attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Properties

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide: has been studied for its potential antibacterial and antibiofilm activities. Research indicates that derivatives of this compound, such as nicotinamide derivatives, have shown effectiveness against Gram-positive and Gram-negative bacteria . These properties are crucial in the development of new antibiotics and treatments for bacterial infections that are resistant to current medications.

Computational Chemistry Analyses

The compound has been subjected to computational analyses to understand its electronic properties. Studies involving B3LYP/6–31+G (d,p) level calculations have provided insights into the compound’s molecular structure and reactivity . This information is valuable for predicting the behavior of the compound in various chemical environments and for designing new compounds with desired properties.

Synthesis of Derivatives

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide: serves as a precursor in the synthesis of various derivatives. These derivatives are then tested for their biological activities, such as antifungal, antioxidant, and antitubercular activities . The ability to create a range of derivatives from a single compound expands the potential applications in pharmaceuticals and therapeutic agents.

Molecular Docking Studies

Molecular docking studies are conducted to investigate the binding affinities of N-(2-chlorophenyl)-2-fluorobenzenesulfonamide derivatives to biological targets. This approach helps in identifying potential inhibitor candidates against specific pathogens or enzymes . Such studies are fundamental in drug discovery and development processes.

Antifungal Applications

Derivatives of N-(2-chlorophenyl)-2-fluorobenzenesulfonamide have been evaluated for their antifungal properties. The rise of fungal infections and resistance to existing antifungal drugs makes this an important area of research . Developing new antifungal agents can significantly impact the treatment of fungal infections.

Antioxidant Activity

The antioxidant activity of derivatives is another area of interest. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases . Research into the antioxidant properties of these derivatives could lead to the development of new treatments for conditions caused by oxidative damage.

Antitubercular Activity

Given the global health challenge posed by tuberculosis, the antitubercular activity of N-(2-chlorophenyl)-2-fluorobenzenesulfonamide derivatives is of significant interest. Studies have shown that some derivatives exhibit activity against the bacteria responsible for tuberculosis . This opens up possibilities for new antitubercular drugs.

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide may also interact with various cellular targets.

Mode of Action

For instance, certain nicotinamide derivatives have shown inhibitory activity against Enterococcus faecalis , suggesting that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also exhibit similar interactions.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide may also affect a broad range of biochemical pathways.

Pharmacokinetics

Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This suggests that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also be metabolized by similar enzymatic pathways.

Result of Action

Related compounds have shown various biological activities, suggesting that n-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also induce a range of cellular responses .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGVCSOZABVDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)